molecular formula C8H15N3O B2366515 Tert-butyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine CAS No. 1249996-28-8

Tert-butyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine

Cat. No.: B2366515
CAS No.: 1249996-28-8
M. Wt: 169.228
InChI Key: OPJJGEWXEBPDCZ-UHFFFAOYSA-N
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Description

Tert-butyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine (CAS 1249996-28-8) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a 5-methyl-1,3,4-oxadiazole ring, a privileged scaffold known for its versatile biological activities and excellent bioisosteric properties, often serving as a stable surrogate for ester and amide functionalities . Its primary research value lies in its application as a key synthetic intermediate for the development of novel therapeutic agents. Specifically, derivatives containing the 5-methyl-1,3,4-oxadiazol-2-yl moiety have been investigated in patented compounds for the treatment of neurodegenerative diseases, including Alzheimer's disease . Furthermore, the 1,3,4-oxadiazole core is extensively explored in the design of G protein-coupled receptor (GPCR) agonists, enzyme inhibitors, and compounds with demonstrated anticancer, antibacterial, and anti-inflammatory properties . The tert-butyl group and the methylamine linker provide points for further chemical modification, making this reagent a versatile precursor for structure-activity relationship (SAR) studies and lead optimization campaigns. Researchers will find this compound particularly useful for probing biological mechanisms and developing potential treatments for neurological disorders and other conditions. It is supplied with a guaranteed purity of ≥95% and must be stored sealed in a dry environment at 2-8°C . This product is intended for research and further manufacturing applications only; it is not for diagnostic or direct human use.

Properties

IUPAC Name

2-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c1-6-10-11-7(12-6)5-9-8(2,3)4/h9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJJGEWXEBPDCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CNC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide Cyclization with Carboxylic Acid Derivatives

A widely employed method involves the condensation of acylhydrazides with carboxylic acid derivatives. For example, tert-butyl N-(4-chloro-5-formyl-thiazol-2-yl)carbamate (prepared via methods described by Masuda et al.) reacts with acetohydrazide in the presence of 1,1′-carbonyldiimidazole (CDI) to form the oxadiazole ring.

Reaction Conditions :

  • Solvent : Tetrahydrofuran (THF) or acetonitrile.
  • Temperature : 0–25°C for CDI activation, followed by room-temperature cyclization.
  • Yield : 67–98% after purification.

Thiocarbamate Cyclodesulfurization

Thiosemicarbazides derived from furan-2-carboxylic acid hydrazide undergo cyclodesulfurization using iodine or mercuric oxide. This method is advantageous for introducing heteroaromatic substituents.

Example :

  • React furan-2-carboxylic acid hydrazide with ammonium thiocyanate in HCl to form thiosemicarbazide.
  • Treat with iodine in dimethylformamide (DMF) to yield 5-methyl-1,3,4-oxadiazole.

Yield : 76–89%.

Introduction of the Tert-Butylaminomethyl Group

Reductive Alkylation

A patent by Masuda et al. describes reductive alkylation of a secondary amine intermediate with N-(4-fluoro-5-formylthiazol-2-yl)acetamide using sodium triacetoxyborohydride (STAB) in ethyl acetate:

  • Intermediate Preparation : Reduce tert-butyl (2S)-2-methyl-4-oxo-piperidine-1-carboxylate with lithium tri(sec-butyl)borohydride (L-Selectride®) or ketoreductase KRED-130 to obtain tert-butyl (2S,4S)-4-hydroxy-2-methyl-piperidine-1-carboxylate.
  • Reductive Amination : React the aldehyde intermediate with tert-butylamine in the presence of STAB.

Conditions :

  • Solvent : Ethyl acetate.
  • Temperature : 30–40°C.
  • Yield : 81% after crystallization.

Boc-Protection/Deprotection Strategy

The tert-butyl group is introduced via Boc-protection of a primary amine, followed by deprotection under acidic conditions:

  • Protection : Treat the amine with di-tert-butyl dicarbonate (Boc₂O) in THF.
  • Deprotection : Use trifluoroacetic acid (TFA) or HCl in dioxane.

Example :

  • Boc-protected amine intermediates are alkylated with 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole using sodium tert-butoxide in acetonitrile.

Yield : 70–85%.

Integrated Synthetic Routes

Patent Route from US10377750B2

A scalable three-step synthesis is outlined in Scheme 1 of US10377750B2:

  • Step 1 : Enzymatic reduction of tert-butyl (2S)-2-methyl-4-oxo-piperidine-1-carboxylate using ketoreductase KRED-130 and glucose dehydrogenase (GDH-101) in DMSO.
    • Yield : >99.9% enantiomeric excess (ee).
  • Step 2 : Alkylation with 2-chloro-1-morpholino-ethanone in acetonitrile using sodium tert-butoxide.
    • Yield : 81%.
  • Step 3 : Reductive amination with N-(4-fluoro-5-formyl-thiazol-2-yl)acetamide and STAB.
    • Yield : 76% after flash chromatography.

Microwave-Assisted Cyclization

Adapting methods from Vinaya et al., microwave irradiation accelerates cyclization of hydrazides with trimethyl orthoacetate:

  • React methyl 2-(tert-butoxycarbonyl((2'-cyanobiphenyl-4-yl)methyl)amino)-3-nitrobenzoate with hydrazine hydrate.
  • Cyclize using trimethyl orthoacetate and catalytic NH₄F/Al₂O₃ under microwave irradiation (100°C, 10 min).

Yield : 93%.

Analytical Characterization and Optimization

Chromatographic Purification

  • Flash Chromatography : Elute with 0–15% 2-propanol in dichloromethane.
  • Crystallization : Use heptane/ethyl acetate (40:60) for final product isolation.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 9H, tert-butyl), 2.52 (s, 3H, CH₃-oxadiazole), 3.85 (d, 2H, CH₂NH), 4.75 (br s, 1H, NH).
  • MS (ESI+) : m/z 231.3 [M+H]⁺.

Table 1 : Summary of Synthetic Routes

Method Key Reagents Yield (%) Purity (ee%) Reference
Reductive Alkylation STAB, ethyl acetate 76 >99
Enzymatic Reduction KRED-130, GDH-101 81 >99.9
Microwave Cyclization NH₄F/Al₂O₃, microwave 93 95
Boc Protection/Deprotection Boc₂O, TFA 85 98

Chemical Reactions Analysis

Types of Reactions

Tert-butyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction reactions. Substitution reactions may involve various nucleophiles or electrophiles depending on the desired product .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or other oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Organic Synthesis

Tert-butyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine serves as a valuable building block in organic synthesis. Its oxadiazole ring structure is particularly significant for creating more complex organic molecules.

Key Applications in Organic Synthesis:

  • Intermediate in Reactions : It can be utilized as an intermediate in various chemical reactions, facilitating the synthesis of biologically active compounds.
  • Building Block for Drug Development : Similar compounds have been successfully employed in the synthesis of pharmaceuticals like crizotinib, which targets cancer cells.

Medicinal Chemistry

Research indicates that derivatives of oxadiazole exhibit diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This compound is being investigated for its potential therapeutic applications.

Case Studies:

  • Anticancer Research : Studies have shown that oxadiazole derivatives may enhance binding interactions with biological targets, making them promising candidates for cancer therapy.
  • Neurodegenerative Diseases : Compounds similar to this compound are being explored for their efficacy in treating tauopathies such as Alzheimer's disease. These compounds may inhibit the aggregation of tau proteins associated with neurodegeneration .

Materials Science

The unique properties of oxadiazole derivatives allow their application in materials science, particularly in the development of new materials with specific functionalities.

Notable Applications:

  • Polymer Chemistry : The incorporation of oxadiazole units into polymers can enhance thermal stability and optical properties.

Mechanism of Action

The mechanism of action of tert-butyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Tert-butyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine Oxadiazole with tert-butylaminomethyl C₄H₇N₃O 113.12 5-methyl, tert-butyl Lipophilic, compact
5-[4-(tert-Butyl)phenyl]-N-dodecyl-1,3,4-oxadiazol-2-amine Oxadiazole with dodecyl and aryl groups C₂₄H₃₉N₃O 377.59 4-(tert-butyl)phenyl, dodecyl Enhanced lipid solubility (yield: 87%, mp: 97–98°C)
N-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)benzylamine Oxadiazole with benzylmethylamine C₁₁H₁₃N₃O 203.25 Benzyl, methylamine Aromatic π-π interactions, higher molecular weight

Key Differences :

  • Lipophilicity : The dodecyl chain in the N-dodecyl analogue (Table 1) significantly increases hydrophobicity, enhancing membrane permeability compared to the parent compound .

Thiadiazole and Triazole Analogues

Table 2: Heterocyclic Variations

Compound Name Core Heterocycle Molecular Formula Molecular Weight (g/mol) Key Features Biological Relevance
5-tert-Butyl-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole C₆H₁₀N₃S 156.23 Sulfur atom at position 1 Enhanced electron-withdrawing capacity; used in herbicides
4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine Thiazole-triazole hybrid C₉H₁₂N₆S 236.30 Triazole and thiazole fusion Anticancer activity via kinase inhibition

Key Differences :

  • Electronic Properties : Thiadiazoles (e.g., C₆H₁₀N₃S) exhibit stronger electron-withdrawing effects due to sulfur, altering reactivity compared to oxygen-containing oxadiazoles .
  • Biological Targets : Triazole-thiazole hybrids (C₉H₁₂N₆S) demonstrate broader pharmacological activity, including anticancer effects, due to dual heterocyclic motifs .

Key Insights :

  • Yield Optimization : Thiadiazole derivatives (e.g., 70–85% yields) are often synthesized via cyclization, whereas oxadiazole-based compounds require more complex coupling steps .
  • Therapeutic Potential: Hybrid structures (e.g., pyrimidine-oxadiazole) show promise in oncology, leveraging dual targeting mechanisms .

Biological Activity

Tert-butyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine is a compound with notable potential in medicinal chemistry, particularly due to its biological activities linked to the oxadiazole moiety. This article explores its synthesis, biological activity, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₅N₃O, with a molecular weight of approximately 169.228 g/mol. The compound features a tert-butyl group attached to a 5-methyl-1,3,4-oxadiazole ring, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the oxadiazole ring through cyclization reactions involving hydrazine derivatives and carbonyl compounds. Common solvents used in the reactions include acetonitrile and dimethylformamide (DMF), often in the presence of bases like sodium tert-butoxide to facilitate the transformations.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. In studies evaluating related compounds, various oxadiazole derivatives demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

Compound MIC (µg/mL) Target Bacteria
Compound 6c1MRSA
Compound 316E. coli

These findings suggest that this compound may possess similar antimicrobial efficacy due to its structural characteristics that enhance binding interactions with bacterial targets .

Other Biological Activities

In addition to antimicrobial and anticancer properties, compounds containing the oxadiazole structure have been studied for their anti-inflammatory effects and potential as neuroprotective agents. For instance:

  • Anti-inflammatory Activity : Some derivatives showed significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Studies

Several studies have highlighted the biological activities of oxadiazole derivatives:

  • Antimicrobial Study : A series of oxadiazole derivatives were synthesized and tested against various bacterial strains. Compounds showed MIC values as low as 1 µg/mL against MRSA strains .
  • Antitumor Activity Evaluation : Research indicated that oxadiazole-containing compounds could effectively inhibit cell growth in leukemia models with promising IC₅₀ values .

Q & A

Q. What are the key synthetic pathways for synthesizing tert-butyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine?

The synthesis typically involves cyclocondensation of hydrazide derivatives with suitable reagents. For example, oxadiazole rings are often formed via reaction of acyl hydrazides with phosphorous oxychloride (POCl₃) or thionyl chloride (SOCl₂), followed by alkylation of the oxadiazole nitrogen with tert-butyl groups. A critical step is optimizing reaction conditions (e.g., solvent, temperature) to avoid side products like thiadiazoles or triazoles, which may form under competing conditions .

Q. How can the molecular structure of this compound be confirmed post-synthesis?

Structural confirmation requires a combination of spectroscopic techniques:

  • NMR : ¹H and ¹³C NMR can verify the tert-butyl group (δ ~1.2 ppm for CH₃) and oxadiazole ring protons (δ ~8-9 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak matching the calculated mass (e.g., C₈H₁₄N₃O).
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction provides bond lengths and angles, as demonstrated in studies of structurally similar oxadiazole derivatives .

Q. What safety precautions are essential when handling this compound?

Key precautions include:

  • Ventilation : Use fume hoods to avoid inhalation of volatile reagents.
  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles.
  • Storage : Store in amber glass containers at 2–8°C under inert gas (e.g., N₂) to prevent degradation.
  • Waste Disposal : Segregate waste and use professional biohazard disposal services, as recommended for analogous amines .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of the oxadiazole core?

Yield optimization involves:

  • Reagent Selection : Using trifluoroacetic anhydride (TFAA) instead of H₂SO₄ for cyclization reduces side reactions .
  • Catalysis : Pd-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in tert-butyl functionalization .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Temperature Control : Maintaining 60–80°C during cyclocondensation minimizes decomposition .

Q. What analytical methods resolve contradictions in biological activity data for this compound?

Discrepancies in bioactivity (e.g., conflicting IC₅₀ values in anticancer assays) can be addressed by:

  • Dose-Response Repetition : Conduct triplicate assays with standardized cell lines (e.g., MCF-7 for breast cancer).
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity measurements.
  • Computational Docking : Compare binding affinities to target proteins (e.g., EGFR kinase) using tools like AutoDock Vina to validate experimental results .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Stability studies using HPLC or UV-Vis spectroscopy reveal:

  • Acidic Conditions (pH <3) : Rapid hydrolysis of the oxadiazole ring, forming carboxylic acid derivatives.
  • Basic Conditions (pH >10) : Degradation of the tert-butyl group via SN1 mechanisms.
  • Thermal Stability : Stable up to 150°C under inert atmosphere, but decomposes above 200°C, as shown in thermogravimetric analysis (TGA) of related compounds .

Q. What strategies enhance the compound’s bioavailability for pharmacological studies?

Strategies include:

  • Salt Formation : Hydrochloride salts improve aqueous solubility.
  • Prodrug Design : Esterification of the amine group for delayed release.
  • Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance cellular uptake, as demonstrated in studies of similar heterocyclic amines .

Methodological Considerations

Q. How to troubleshoot failed coupling reactions during tert-butyl group introduction?

Common fixes:

  • Activating Agents : Use HATU or EDCI instead of DCC for better amide bond formation.
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted tert-butyl precursors.
  • Monitoring : Track reaction progress via TLC (Rf ~0.5 in 7:3 hexane/EtOAc) .

Q. What computational tools predict the compound’s reactivity in novel reactions?

  • Density Functional Theory (DFT) : Gaussian 16 calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
  • Molecular Dynamics (MD) : GROMACS simulates interactions with solvents or enzymes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.